molecular formula C12H16N2O3S B14460469 L-Cysteinyl-L-phenylalanine CAS No. 72704-23-5

L-Cysteinyl-L-phenylalanine

Cat. No.: B14460469
CAS No.: 72704-23-5
M. Wt: 268.33 g/mol
InChI Key: XZFYRXDAULDNFX-UWVGGRQHSA-N
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Description

L-Cysteinyl-L-phenylalanine is a dipeptide composed of the amino acids L-cysteine and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteinyl-L-phenylalanine can be synthesized through peptide bond formation between L-cysteine and L-phenylalanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure efficient synthesis and high product quality .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteinyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-phenylalanine involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the phenylalanine moiety can interact with aromatic amino acid receptors and transporters, affecting neurotransmitter synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinyl-L-tyrosine: Similar to L-Cysteinyl-L-phenylalanine but contains tyrosine instead of phenylalanine.

    L-Cysteinyl-L-tryptophan: Contains tryptophan instead of phenylalanine.

    L-Cysteinyl-L-leucine: Contains leucine instead of phenylalanine.

Uniqueness

This compound is unique due to the presence of both a thiol group and an aromatic ring, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a valuable compound for studying peptide chemistry and exploring potential therapeutic applications .

Properties

CAS No.

72704-23-5

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C12H16N2O3S/c13-9(7-18)11(15)14-10(12(16)17)6-8-4-2-1-3-5-8/h1-5,9-10,18H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1

InChI Key

XZFYRXDAULDNFX-UWVGGRQHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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